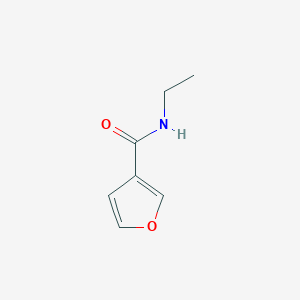![molecular formula C11H16O2 B136143 3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL CAS No. 143260-83-7](/img/structure/B136143.png)
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” is a chemical compound with the molecular formula C11H16O2 . It is structurally similar to 2-amino-3-{[4-(2-hydroxyethyl)phenyl]amino}propan-1-ol, which contains 33 bonds in total, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 2 primary alcohols .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, 3-Phenyl-1-propanol was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .Chemical Reactions Analysis
The chemical reactions involving “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could be similar to those of other phenylalkylamines, which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Safety And Hazards
Direcciones Futuras
The future directions for “3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL” could involve its potential applications in various fields. For instance, 3-Phenyl-1-propanol is a fragrance ingredient and has been used in the study of the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
Propiedades
IUPAC Name |
3-[4-(2-hydroxyethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKUGFADBCLUAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649092 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL | |
CAS RN |
143260-83-7 |
Source


|
| Record name | 3-[4-(2-Hydroxyethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
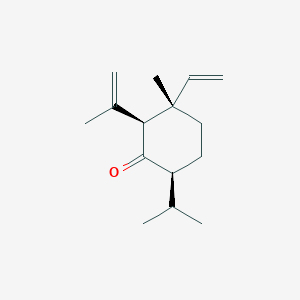
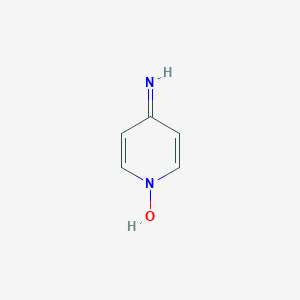
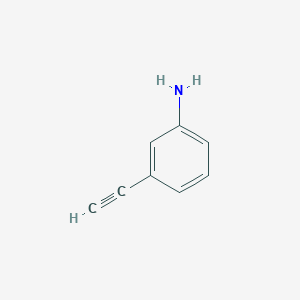
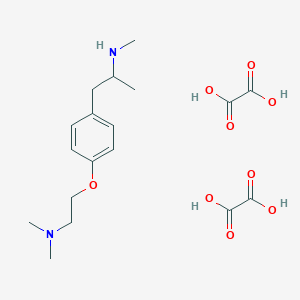
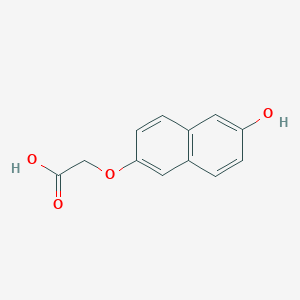
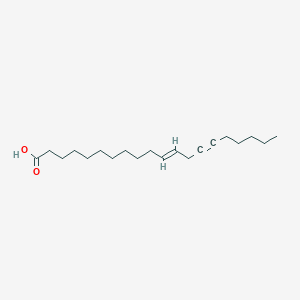
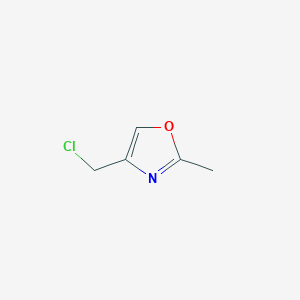
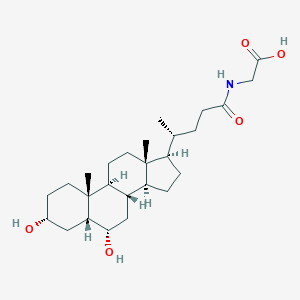

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)

